tert-Butyl (2-(trifluoromethyl)piperidin-4-yl)carbamate
Overview
Description
tert-Butyl (2-(trifluoromethyl)piperidin-4-yl)carbamate: is a chemical compound with the molecular formula C11H19F3N2O2 . It is a piperidine derivative, which means it contains a six-membered ring with one nitrogen atom. The trifluoromethyl group attached to the piperidine ring imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-(trifluoromethyl)piperidin-4-yl)carbamate typically involves the reaction of a piperidine derivative with a trifluoromethylating agent. One common method is the reaction of piperidine with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The resulting trifluoromethylated piperidine is then reacted with tert-butyl chloroformate to form the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl (2-(trifluoromethyl)piperidin-4-yl)carbamate can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where the trifluoromethyl group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperidine derivatives with additional oxygen-containing functional groups, while reduction may yield fully saturated piperidine derivatives .
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl (2-(trifluoromethyl)piperidin-4-yl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique trifluoromethyl group makes it valuable in the development of new pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the effects of trifluoromethylated piperidine derivatives on various biological systems. It can serve as a model compound for understanding the interactions of similar molecules with biological targets .
Medicine: In medicine, this compound is investigated for its potential therapeutic properties. Its trifluoromethyl group can enhance the metabolic stability and bioavailability of drug candidates .
Industry: In the industrial sector, this compound is used in the development of new materials and chemicals. Its unique chemical properties make it suitable for applications in electronics, coatings, and other advanced materials .
Mechanism of Action
The mechanism of action of tert-Butyl (2-(trifluoromethyl)piperidin-4-yl)carbamate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes and receptors, thereby modulating their activity. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
- tert-Butyl (4-methylpiperidin-4-yl)carbamate
- tert-Butyl (6-(trifluoromethyl)piperidin-3-yl)carbamate
- tert-Butyl (4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate
Comparison: tert-Butyl (2-(trifluoromethyl)piperidin-4-yl)carbamate is unique due to the position of the trifluoromethyl group on the piperidine ring. This positioning can significantly influence its chemical reactivity and biological activity compared to other similar compounds. For example, the trifluoromethyl group at the 2-position may enhance the compound’s lipophilicity and metabolic stability, making it more suitable for certain applications .
Properties
IUPAC Name |
tert-butyl N-[2-(trifluoromethyl)piperidin-4-yl]carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19F3N2O2/c1-10(2,3)18-9(17)16-7-4-5-15-8(6-7)11(12,13)14/h7-8,15H,4-6H2,1-3H3,(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHMWVWBSRVQKQQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCNC(C1)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19F3N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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